molecular formula C8H8O4 B043329 5-Acetoxymethyl-2-furaldehyde CAS No. 10551-58-3

5-Acetoxymethyl-2-furaldehyde

Cat. No. B043329
CAS RN: 10551-58-3
M. Wt: 168.15 g/mol
InChI Key: QAVITTVTXPZTSE-UHFFFAOYSA-N
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Patent
US05340835

Procedure details

10.05 cm3 of acetyl chloride is added at 5° C. to a solution containing 16.2 g of 5-(hydroxy methyl) 2-furan-carboxaldehyde and 200 cm3 of methylene chloride. Then 11.4 cm3 of pyridine and 50 cm3 of methylene chloride are added. The reaction mixture is maintained under agitation for 3 hours at 20° C. It is then treated with an aqueous solution of sodium acid phosphate and extracted with methylene chloride, followed by drying and concentrating. After chromatography on silica eluting with a hexane--ethyl acetate mixture (7-3), 19.35 g of desired product is obtained.
Quantity
10.05 mL
Type
reactant
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
11.4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[OH:5][CH2:6][C:7]1[O:11][C:10]([CH:12]=[O:13])=[CH:9][CH:8]=1.OP([O-])(O)=O.[Na+]>C(Cl)Cl.N1C=CC=CC=1>[C:1]([O:5][CH2:6][C:7]1[O:11][C:10]([CH:12]=[O:13])=[CH:9][CH:8]=1)(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
10.05 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
16.2 g
Type
reactant
Smiles
OCC1=CC=C(O1)C=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
11.4 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
by drying
CONCENTRATION
Type
CONCENTRATION
Details
concentrating

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=CC=C(O1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.